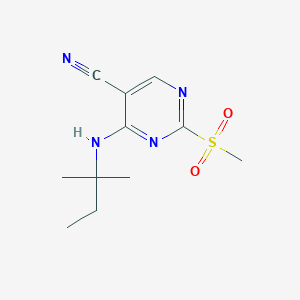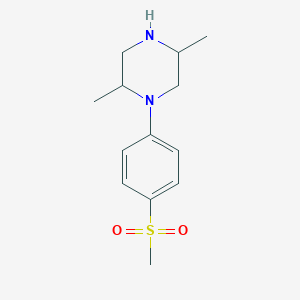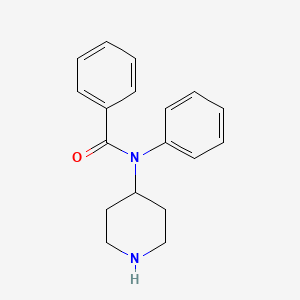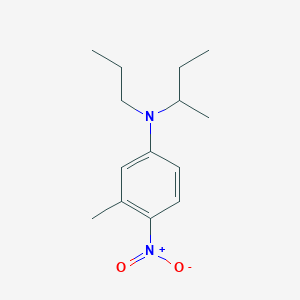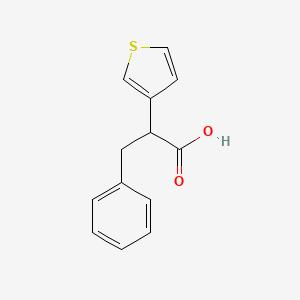![molecular formula C10H22O2Si B13876872 Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane is a chemical compound with the molecular formula C9H20O2Si. It is also known as tert-butyldimethylsilyl glycidyl ether. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and an oxirane (epoxide) ring attached to a silicon atom through an ethoxy linkage. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane can be synthesized from glycidol via hydrolytic kinetic resolution (HKR) in the presence of R-(salen)Co complex and water . Another method involves the reaction of (S)-glycidol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted ethers and other derivatives.
Applications De Recherche Scientifique
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane involves the reactivity of the oxirane ring and the silicon-oxygen bond. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The silicon-oxygen bond can also undergo cleavage and substitution reactions. These properties make the compound useful in various synthetic transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl glycidyl ether
- tert-Butyldimethyl (oxiran-2-ylmethoxy)silane
- tert-Butyldimethylsilyl ®-(-)-glycidyl ether
Uniqueness
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane is unique due to its combination of a tert-butyl group, two methyl groups, and an oxirane ring attached to a silicon atom. This structure imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications. Its ability to act as a protecting group and participate in diverse chemical reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H22O2Si |
|---|---|
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-8(9-7-11-9)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3 |
Clé InChI |
RDRPAKGJOGDYGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CO1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


